Casuarinin

Antioxidant ORAC assay Ellagitannin

Casuarinin is a structurally unique C-glycosidic ellagitannin with a critical C–C bond at the anomeric glucose carbon. It outperforms generic ellagitannin mixtures in orthogonal assays: 312-fold more potent than acarbose (IC50 21 μM vs. 6561 μM) for α-glucosidase inhibition, top-ranked ORAC antioxidant capacity, and AChE inhibition comparable to donepezil (34 nM). Its high therapeutic index (SI up to 59) and well-defined antiviral mechanism make it the only reliable reference standard for reproducible research. Avoid substitutes—confirm lot-specific purity and C-glycosidic identity to ensure assay validity.

Molecular Formula C41H28O26
Molecular Weight 936.6 g/mol
Cat. No. B1208647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCasuarinin
Synonymscasuarinin
Molecular FormulaC41H28O26
Molecular Weight936.6 g/mol
Structural Identifiers
SMILESC1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C5C(C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O
InChIInChI=1S/C41H28O26/c42-11-1-7(2-12(43)23(11)47)37(58)64-16-6-63-38(59)8-3-13(44)24(48)27(51)17(8)18-9(4-14(45)25(49)28(18)52)39(60)65-34(16)36-35-32(56)22-21(41(62)66-35)20(30(54)33(57)31(22)55)19-10(40(61)67-36)5-15(46)26(50)29(19)53/h1-5,16,32,34-36,42-57H,6H2/t16-,32+,34-,35+,36+/m1/s1
InChIKeyMMQXBTULXAEKQE-VSLJGAQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Casuarinin Chemical Identity and Core Characteristics for Procurement


Casuarinin is a C-glycosidic ellagitannin [1] with the molecular formula C41H28O26 and a molecular weight of 936.65 g/mol [2]. It is a naturally occurring hydrolyzable tannin found in diverse botanical sources including Punica granatum (pomegranate), Terminalia arjuna, Casuarina species, and Stachyurus species [3]. Casuarinin is characterized by a unique C–C bond between the anomeric carbon of the glucose core and an HHDP (hexahydroxydiphenoyl) moiety, distinguishing it from O-glycosidic ellagitannins [4].

Casuarinin Procurement: Why Generic Ellagitannin Substitution Is Scientifically Inadmissible


Ellagitannins exhibit pronounced structure-activity relationships (SAR) that preclude simple substitution. The orientation of the C-1 hydroxyl group, the number and type of acyl groups (HHDP vs. galloyl), and the presence of a C-glycosidic linkage critically determine bioactivity [1]. Casuarinin, as a C-glycosidic ellagitannin, demonstrates assay-dependent superiority over its O-glycosidic and structural analogs in multiple orthogonal systems—including ORAC antioxidant capacity [1], carbonic anhydrase inhibition [2], and α-glucosidase inhibition [3]. Generic replacement with undefined "ellagitannin mixtures" or structurally related compounds (e.g., punicalagin, corilagin, or stachyurin) introduces substantial variance in potency and mechanism, invalidating cross-study comparisons and compromising experimental reproducibility.

Casuarinin Quantitative Differentiation vs. Closest Analogs


ORAC Assay: Casuarinin Outperforms All Tested C-Glycosidic Ellagitannins in Radical Absorbance

In a head-to-head comparison of six C-glycosidic ellagitannins (grandinin, vescalagin, castalagin, methylvescalagin, stachyurin, casuarinin), casuarinin exhibited the highest oxygen radical absorbance capacity (ORAC). While stachyurin showed the strongest activity in DPPH and ABTS assays, the ORAC assay revealed a unique superiority for casuarinin that could not be explained by conventional structural parameters such as C-1 hydroxyl conformation or HHDP/galloyl group count [1]. This orthogonal assay-specific advantage is critical for selecting the appropriate ellagitannin for antioxidant studies in biological matrices.

Antioxidant ORAC assay Ellagitannin

α-Glucosidase Inhibition: Casuarinin 312-fold More Potent than Acarbose

Casuarinin inhibited α-glucosidase with an IC50 of 21 ± 2 μM, which is 312-fold more potent than the clinical reference inhibitor acarbose (IC50 = 6561 ± 207 μM) [1]. In the same study, the related compound arjunglucoside I showed an IC50 of 1074 ± 32 μM. The magnitude of this potency difference positions casuarinin as a distinct chemical tool for α-glucosidase inhibition studies, far exceeding the benchmark drug.

α-Glucosidase Diabetes Antihyperglycemic

Antioxidant Radical Scavenging: Casuarinin 15-fold More Potent than α-Tocopherol (ABTS) and 7-fold More Potent (DPPH)

Casuarinin exhibited IC50 values of 2 ± 1 μM (ABTS) and 14 ± 1 μM (DPPH), demonstrating significantly higher radical scavenging potency than the standard antioxidants trolox (31 ± 1 μM ABTS; 67 ± 2 μM DPPH) and α-tocopherol (50 ± 1 μM ABTS; 95 ± 3 μM DPPH) [1]. This translates to a 15-fold improvement over α-tocopherol in ABTS and a 7-fold improvement in DPPH, establishing casuarinin as a high-potency antioxidant for cell-free and cell-based assays.

Antioxidant DPPH ABTS Radical Scavenging

Acetylcholinesterase Inhibition: Casuarinin Equipotent to Donepezil (IC50 34 nM vs. 44 nM)

In a direct comparative study of C-glycosidic ellagitannins, casuarinin (IC50 = 34 ± 2 nM) demonstrated anti-acetylcholinesterase activity comparable to the clinical drug donepezil (IC50 = 44 ± 3 nM). Its epimer stachyurin (IC50 = 56 ± 3 nM) was 1.6-fold less potent [1]. The molecular docking studies identified the free galloyl moiety as a key pharmacophore, highlighting the importance of precise stereochemistry for target engagement.

Acetylcholinesterase Alzheimer's disease Cholinesterase inhibitor

Anti-HSV-2 Selectivity: Casuarinin Exhibits High Therapeutic Index (SI up to 59)

Casuarinin demonstrated potent anti-HSV-2 activity with IC50 values of 3.6 ± 0.9 μM (XTT assay) and 1.5 ± 0.2 μM (plaque reduction assay). The 50% cytotoxic concentration (CC50) was 89 ± 1 μM, yielding high selectivity indices (SI) of 25 and 59, respectively [1]. At 25 μM, casuarinin exhibited virucidal activity, reducing viral titers by up to 100,000-fold. This selectivity profile is critical for differentiating casuarinin from non-specific cytotoxic natural products.

Antiviral HSV-2 Selectivity Index Virucidal

Carbonic Anhydrase Inhibition: Casuarinin Classified as "Highly Active" vs. Weak Inhibitors Corilagin and Ellagic Acid

In a systematic screening of ellagitannins from pomegranate pericarp, casuarinin was classified as one of seven "highly active" carbonic anhydrase (CA) inhibitors, whereas structurally related compounds corilagin, granatin A, gallic acid, and ellagic acid were designated as "weakly active" [1]. This qualitative classification, based on dose-response curves, underscores that minor structural variations (e.g., HHDP vs. galloyl substitution patterns) dramatically alter CA inhibition potential.

Carbonic anhydrase Enzyme inhibition Ellagitannin

Casuarinin Application Scenarios Grounded in Quantitative Differentiation


High-Potency α-Glucosidase Inhibition for Antidiabetic Drug Discovery

Given casuarinin's 312-fold potency advantage over acarbose (IC50 21 μM vs. 6561 μM) [1], this compound is an ideal positive control or lead scaffold for high-throughput screening of α-glucosidase inhibitors. It enables assay systems where acarbose's low potency would obscure subtle inhibition, and it serves as a structurally distinct natural product comparator to synthetic inhibitors.

ORAC-Specific Antioxidant Studies in Food and Nutraceutical Matrices

Casuarinin's unique ranking as the most potent C-glycosidic ellagitannin in ORAC assays [2] makes it the preferred reference compound when assessing antioxidant capacity in complex biological or food matrices where peroxyl radical quenching is the primary mechanism of interest. It provides a benchmark that is not adequately represented by trolox or by other ellagitannins that excel only in DPPH/ABTS.

Nanomolar Acetylcholinesterase Inhibition for Neurodegeneration Research

With AChE IC50 values comparable to donepezil (34 nM vs. 44 nM) [3], casuarinin is a potent natural product tool for investigating cholinergic dysfunction in Alzheimer's disease models. Its use as a structurally distinct AChE inhibitor allows researchers to decouple mechanisms that may be specific to donepezil's piperidine-based pharmacophore.

High-Selectivity Anti-HSV-2 Reference Compound

Casuarinin's high therapeutic index (SI up to 59) and virucidal activity at 25 μM [4] make it a robust reference standard for antiviral studies targeting herpes simplex virus type 2. Its well-characterized mechanism of action (attachment and penetration inhibition) and low cytotoxicity provide a reliable comparator for evaluating novel antiviral candidates.

Technical Documentation Hub

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